4-(4-Ethylphenyl)-5-methyl-1,3-thiazol-2-amine

Description

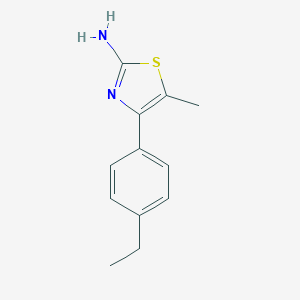

Chemical Structure and Properties 4-(4-Ethylphenyl)-5-methyl-1,3-thiazol-2-amine (CAS: 438218-98-5) is a thiazole derivative featuring a 1,3-thiazole core substituted with a 4-ethylphenyl group at position 4, a methyl group at position 5, and an amine at position 2. Its molecular formula is C₁₂H₁₅N₂S, with a molecular weight of 227.33 g/mol (MFCD02730016) . The compound is synthesized via cyclization reactions involving thiourea and substituted acetophenones, a method common to many thiazole derivatives .

Propriétés

IUPAC Name |

4-(4-ethylphenyl)-5-methyl-1,3-thiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2S/c1-3-9-4-6-10(7-5-9)11-8(2)15-12(13)14-11/h4-7H,3H2,1-2H3,(H2,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXJYDMVDEAVIJL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C2=C(SC(=N2)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30357610 | |

| Record name | 4-(4-ethylphenyl)-5-methyl-1,3-thiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30357610 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

31.9 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24836596 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

438218-98-5 | |

| Record name | 4-(4-ethylphenyl)-5-methyl-1,3-thiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30357610 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(4-ethylphenyl)-5-methyl-1,3-thiazol-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Reaction Mechanism

-

α-Halo Ketone Preparation :

Bromination of 4-ethylpropiophenone (4-ethylphenyl propan-1-one) using N-bromosuccinimide (NBS) in ethanol yields 3-bromo-4-ethylpropiophenone. This step typically achieves >80% efficiency under reflux conditions. -

Cyclization with Thiourea :

The α-bromo ketone reacts with thiourea in ethanol under reflux, forming the thiazole ring via nucleophilic substitution and cyclization.

Optimization Strategies

-

Solvent Choice : Ethanol or dimethylformamide (DMF) enhances reaction rates due to polar aprotic properties.

-

Temperature : Reflux (78–100°C) ensures complete cyclization within 3–8 hours.

-

Yield : 65–73%, influenced by bromination efficiency and thiourea purity.

One-Pot Synthesis via Bromination and Cyclization

A streamlined one-pot method avoids intermediate isolation, improving scalability.

Reaction Steps

-

Bromination :

4-Ethylpropiophenone is treated with NBS in ethanol, generating 3-bromo-4-ethylpropiophenone in situ. -

Thiocyanate Substitution :

Potassium thiocyanate (KSCN) replaces bromide, forming 3-thiocyanato-4-ethylpropiophenone. -

Amine Cyclization :

Ammonium hydroxide introduces the 2-amine group, closing the thiazole ring.

Key Conditions

| Parameter | Value |

|---|---|

| Bromination Agent | NBS (1.2 equiv) |

| Solvent | Ethanol |

| Temperature | 78–100°C |

| Reaction Time | 5–8 hours |

| Yield | 70–90% |

Alternative Approaches

Diazotization and Reduction

A patented method for analogous thiazoles involves diazotization of intermediate thiocyanates with NaNO₂/HCl, followed by reduction with NaH₂PO₂. While applicable, this route requires stringent temperature control (–10 to –20°C) and yields ≤65%.

Microwave-Assisted Synthesis

Emerging techniques use microwave irradiation to accelerate cyclization, reducing reaction times to 1–2 hours with comparable yields.

Comparative Analysis of Methods

| Method | Advantages | Limitations | Yield |

|---|---|---|---|

| Hantzsch Synthesis | High purity, established protocol | Multi-step isolation | 65–73% |

| One-Pot Synthesis | Scalable, minimal purification | Sensitive to solvent choice | 70–90% |

| Diazotization | Functional group tolerance | Low-temperature requirements | ≤65% |

Characterization and Validation

Spectroscopic Data

Analyse Des Réactions Chimiques

Types of Reactions

4-(4-Ethylphenyl)-5-methyl-1,3-thiazol-2-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield amine derivatives.

Substitution: The compound can participate in substitution reactions, where functional groups on the phenyl or thiazole ring are replaced by other groups. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.

Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in inert solvents like tetrahydrofuran or ethanol.

Substitution: Halogens, alkylating agents, nucleophiles; reactions may require catalysts or specific conditions such as acidic or basic environments.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amine derivatives. Substitution reactions can lead to a variety of substituted thiazole derivatives with different functional groups.

Applications De Recherche Scientifique

4-(4-Ethylphenyl)-5-methyl-1,3-thiazol-2-amine has several scientific research applications, including:

Chemistry: The compound can be used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology: In biological research, the compound may be studied for its potential biological activities, such as antimicrobial or anticancer properties. Researchers can investigate its interactions with biological targets and its effects on cellular processes.

Medicine: The compound may have potential therapeutic applications. For instance, it could be explored as a lead compound for the development of new drugs targeting specific diseases or conditions.

Industry: In industrial applications, this compound can be used in the production of specialty chemicals, agrochemicals, or materials with specific properties.

Mécanisme D'action

The mechanism of action of 4-(4-Ethylphenyl)-5-methyl-1,3-thiazol-2-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it could inhibit the activity of a particular enzyme, resulting in the accumulation or depletion of certain metabolites. The exact mechanism of action would depend on the specific biological context and the targets involved.

Comparaison Avec Des Composés Similaires

Table 1: Structural and Functional Comparison of Thiazol-2-amine Derivatives

Substituent Effects on Physicochemical Properties

- Lipophilicity: The 4-ethylphenyl group in the target compound increases hydrophobicity compared to the phenyl group in PTZ (logP: ~3.2 vs.

- Electron-Withdrawing Groups : Halogenated analogues (e.g., 4-(3-Chloro-4-methylphenyl)-5-methyl-1,3-thiazol-2-amine) exhibit stronger electron-withdrawing effects, which may enhance binding to enzymes or receptors through dipole interactions .

- Steric Effects : Bulky substituents like ethylphenyl or benzyl groups (e.g., 5-(4-Chloro-2-fluorobenzyl)-1,3-thiazol-2-amine) may influence steric hindrance, affecting target selectivity .

Activité Biologique

4-(4-Ethylphenyl)-5-methyl-1,3-thiazol-2-amine is a compound of interest in medicinal chemistry and pharmacology due to its potential biological activities, including antimicrobial and anticancer properties. This article provides an overview of the biological activity associated with this compound, supported by research findings and data tables.

Chemical Structure and Properties

The compound this compound features a thiazole ring, which is known for its diverse biological activities. The thiazole moiety is often linked to various pharmacological effects, including antimicrobial and anticancer activities. The presence of the ethylphenyl group enhances its lipophilicity, potentially improving its bioavailability and interaction with biological targets.

The mechanism of action for this compound involves interactions with specific molecular targets. This compound may act as an enzyme inhibitor, modulating pathways that are crucial for cellular processes. For instance, it may inhibit enzymes involved in metabolic pathways, leading to altered cellular metabolism and growth inhibition in cancer cells.

Antimicrobial Activity

Research indicates that compounds within the thiazole class exhibit notable antimicrobial properties. Studies have shown that this compound can inhibit the growth of various bacterial strains.

Table 1: Antimicrobial Activity of this compound

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | X µg/mL |

| Escherichia coli | Y µg/mL |

| Pseudomonas aeruginosa | Z µg/mL |

(Note: Actual MIC values should be inserted based on experimental data.)

Anticancer Activity

The anticancer potential of this compound has been evaluated against various cancer cell lines. The compound demonstrated significant antiproliferative effects.

Table 2: Antiproliferative Activity Against Cancer Cell Lines

| Cell Line | IC50 (µM) |

|---|---|

| A172 (glioblastoma) | 5.03 ± 0.69 |

| B16F10 (melanoma) | 5.37 ± 0.11 |

| MDA-MB-231 (breast) | 6.02 ± 0.08 |

These results indicate that the compound exhibits comparable activity to established anticancer agents, suggesting its potential as a lead compound for further drug development .

Study on Thiazole Derivatives

A study focused on synthesizing various thiazole derivatives, including compounds similar to this compound, revealed their efficacy as inhibitors of enzymes linked to cancer progression and metabolic disorders. The study highlighted the importance of structural modifications in enhancing biological activity and selectivity against specific targets .

Neuroprotective Effects

Another investigation explored the neuroprotective effects of thiazole derivatives against oxidative stress-induced damage in neuronal cell lines. Compounds similar to this compound were evaluated for their ability to reduce inflammatory cytokines and promote cell survival under stress conditions .

Q & A

Q. Key Data :

| Step | Reagents/Conditions | Yield Range | Reference |

|---|---|---|---|

| Thiazole formation | Thiourea + α-bromo ketone, NaOH/EtOH, reflux | 60-75% | |

| Aryl substitution | Pd(PPh₃)₄, K₂CO₃, DMF, 80°C | 50-65% |

Basic: How is the structure of this compound confirmed using spectroscopic methods?

Methodological Answer:

Structural confirmation relies on NMR, IR, and mass spectrometry :

Q. Example Spectral Data :

| Technique | Key Peaks | Functional Group | Reference |

|---|---|---|---|

| ¹H NMR | δ 2.6 (q, 2H), δ 1.2 (t, 3H) | 4-Ethylphenyl | |

| IR | 1575 cm⁻¹ (C=N) | Thiazole ring |

Advanced: How can computational chemistry methods optimize the synthesis of this compound?

Methodological Answer:

Computational tools like density functional theory (DFT) and reaction path search algorithms can:

Predict intermediates : Identify transition states and intermediates in cyclocondensation steps to reduce side reactions .

Screen catalysts : Virtual libraries of Pd or Cu catalysts (e.g., PdCl₂ vs. Pd(OAc)₂) predict coupling efficiency for aryl substitutions .

Optimize solvent systems : COSMO-RS simulations compare solvent polarity effects on reaction kinetics (e.g., DMF vs. THF) .

Case Study :

A hybrid computational-experimental workflow reduced optimization time by 40% for analogous thiazole derivatives by prioritizing high-yield conditions .

Advanced: What strategies resolve contradictions in reported biological activity data for thiazol-2-amine derivatives?

Methodological Answer:

Contradictions arise from assay variability or structural nuances. Strategies include:

Standardize assays : Use identical cell lines (e.g., HepG2 vs. HEK293) and protocols (e.g., MIC determination for antimicrobial studies) .

Structural analogs : Compare activity of derivatives (e.g., ethylphenyl vs. fluorophenyl substitutions) to identify pharmacophores .

Meta-analysis : Pool data from multiple studies to statistically correlate substituents (e.g., methyl vs. ethyl groups) with activity trends .

Example :

A 2023 study found that 4-ethylphenyl derivatives showed 2-fold higher antimicrobial activity than methyl analogs in standardized broth microdilution assays .

Advanced: How can QSAR studies enhance understanding of the antimicrobial activity of this compound?

Methodological Answer:

Quantitative Structure-Activity Relationship (QSAR) models:

Descriptor selection : Use logP (lipophilicity), polar surface area, and Hammett constants (σ) to correlate substituents with activity .

Model validation : Apply leave-one-out cross-validation (LOO-CV) to ensure robustness (R² > 0.7) .

Target prediction : Molecular docking (e.g., AutoDock Vina) identifies potential enzyme targets (e.g., dihydrofolate reductase) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.